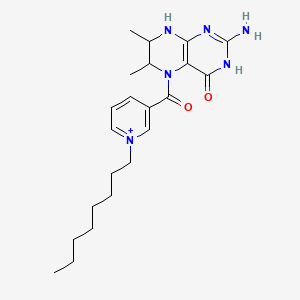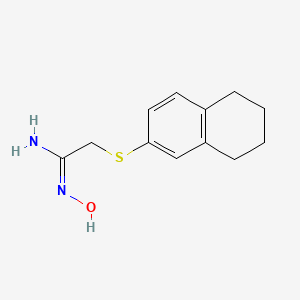![molecular formula C14H11N5O3 B13381831 4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one](/img/structure/B13381831.png)
4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[73105,13]trideca-3,5,7,9(13)-tetraen-2-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[73105,13]trideca-3,5,7,9(13)-tetraen-2-one typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone, while reduction of the tetrazole ring can lead to a variety of reduced nitrogen-containing compounds.
Scientific Research Applications
4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one: Unique due to its tricyclic structure and combination of functional groups.
1,3,3a1,4,6,7,9-Heptaazaphenalene-2,5,8-triol: Similar in having a complex ring structure but differs in functional groups and reactivity.
2,4,6-Tri-substituted-1,3,5-triazines: Share some structural similarities but differ significantly in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a tricyclic core with a tetrazole and hydroxy functional groups, providing a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C14H11N5O3 |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one |
InChI |
InChI=1S/C14H11N5O3/c20-11-8-5-1-3-7-4-2-6-19(10(7)8)14(22)9(11)12(21)13-15-17-18-16-13/h1,3,5,20H,2,4,6H2,(H,15,16,17,18) |
InChI Key |
JUMIDXMQJUKHDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)C4=NNN=N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B13381748.png)
![2-chloro-N-[1-{[2-(3,5-ditert-butyl-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B13381755.png)
![(5E)-2-(2-methylanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13381759.png)

![2-[(2-chlorobenzoyl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B13381770.png)

![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13381772.png)
![N-[(2-hydroxy-2-oxidohydrazino)(imino)methyl]-N',N''-diphenylguanidine](/img/structure/B13381776.png)

![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13381785.png)
![2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13381792.png)


![N-(1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide](/img/structure/B13381815.png)
